molecular formula C6H4N4O2 B1382169 5-Azidopyridine-3-carboxylic acid CAS No. 1254929-20-8

5-Azidopyridine-3-carboxylic acid

Cat. No.: B1382169
CAS No.: 1254929-20-8
M. Wt: 164.12 g/mol
InChI Key: XBKPBOMXMIAGNW-UHFFFAOYSA-N
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Description

5-Azidopyridine-3-carboxylic acid: is an organic compound that features a pyridine ring substituted with an azide group at the 5-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Azidopyridine-3-carboxylic acid typically involves the introduction of the azide group onto a pyridine derivative. One common method is the nucleophilic substitution reaction where a halogenated pyridine derivative reacts with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction conditions often require moderate heating to facilitate the substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The azide group in 5-Azidopyridine-3-carboxylic acid can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in DMSO or acetonitrile.

    Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products:

    Substitution: Various substituted pyridine derivatives.

    Reduction: 5-Aminopyridine-3-carboxylic acid.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

Chemistry: 5-Azidopyridine-3-carboxylic acid is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and as a precursor for triazole formation.

Biology: In biological research, this compound can be used in bioorthogonal chemistry for labeling biomolecules due to the reactivity of the azide group.

Industry: Used in the development of advanced materials, such as polymers and coatings, where the azide group can be utilized for cross-linking and functionalization.

Mechanism of Action

The azide group in 5-Azidopyridine-3-carboxylic acid is highly reactive and can participate in various chemical reactions. In bioorthogonal chemistry, the azide group can react with alkynes in a copper-catalyzed cycloaddition to form triazoles, which are stable and biocompatible. This reaction is often used for labeling and tracking biomolecules in complex biological systems.

Comparison with Similar Compounds

    5-Aminopyridine-3-carboxylic acid: Similar structure but with an amine group instead of an azide.

    5-Bromopyridine-3-carboxylic acid: Similar structure but with a bromine atom instead of an azide.

    5-Iodopyridine-3-carboxylic acid: Similar structure but with an iodine atom instead of an azide.

Uniqueness: 5-Azidopyridine-3-carboxylic acid is unique due to the presence of the azide group, which imparts distinct reactivity compared to other substituents. The azide group allows for specific reactions such as cycloadditions, which are not possible with other substituents like halogens or amines.

Properties

IUPAC Name

5-azidopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c7-10-9-5-1-4(6(11)12)2-8-3-5/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKPBOMXMIAGNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1N=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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